molecular formula C17H15N3O3S B2952669 (E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one CAS No. 2035003-63-3

(E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one

Cat. No.: B2952669
CAS No.: 2035003-63-3
M. Wt: 341.39
InChI Key: UGVNOEQHNPNKNZ-ONEGZZNKSA-N
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Description

(E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a novel synthetic compound designed for research applications in chemical biology and medicinal chemistry. This complex molecule features several pharmaceutically relevant structural motifs, including a furan ring, a pyrrolidine core, a 1,2,4-oxadiazol heterocycle, and a thiophene moiety, all connected through a prop-2-en-1-one bridge with specific (E)-configuration. The presence of multiple heterocyclic systems in a single architecture makes this compound particularly valuable for investigating structure-activity relationships in drug discovery programs. Compounds containing furan and thiophene rings have demonstrated significant biological relevance in scientific literature, including antimicrobial activity against pathogens such as Candida albicans , Escherichia coli , and Staphylococcus aureus . The propenone (α,β-unsaturated ketone) moiety is a privileged structural feature known to confer interesting biological properties, with research indicating similar scaffolds exhibit chemopreventive effects through modulation of phase I and II detoxification enzymes . Additionally, pyrrolidine-containing compounds have been investigated as modulators of chemokine receptor activity with potential therapeutic applications . The 1,2,4-oxadiazole ring system contributes to metabolic stability and has been widely employed in medicinal chemistry for designing enzyme inhibitors and receptor ligands. This product is provided exclusively for research purposes in chemical biology, medicinal chemistry, and drug discovery applications. It is intended for use by qualified researchers in laboratory settings only. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or human consumption purposes. Researchers should handle this compound using appropriate safety protocols and adhere to all institutional guidelines for chemical management.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O3S/c21-15(4-3-14-2-1-8-22-14)20-7-5-12(10-20)16-18-17(23-19-16)13-6-9-24-11-13/h1-4,6,8-9,11-12H,5,7,10H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGVNOEQHNPNKNZ-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)C=CC4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CC1C2=NOC(=N2)C3=CSC=C3)C(=O)/C=C/C4=CC=CO4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-3-(furan-2-yl)-1-(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)prop-2-en-1-one is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, drawing from various research studies and findings.

Chemical Structure and Synthesis

The compound features a furan ring, a thiophene ring, and a 1,2,4-oxadiazole moiety. The synthesis typically involves multi-step organic reactions including:

  • Formation of the furan ring : Cyclization of appropriate precursors under acidic or basic conditions.
  • Synthesis of the 1,2,4-oxadiazole ring : Reaction of nitriles with hydroxylamine derivatives.
  • Formation of the pyrrolidine ring : Cyclization of amine precursors.
  • Coupling reactions : Linking the various heterocyclic rings under controlled conditions using catalysts and specific solvents.

Biological Activity Overview

Research indicates that compounds containing oxadiazole and thiophene moieties exhibit significant biological activities including antimicrobial, anticancer, and anti-inflammatory effects.

Antimicrobial Activity

Several studies have highlighted the antimicrobial potential of oxadiazole derivatives:

  • A study found that oxadiazole derivatives showed promising antibacterial activity against various strains, including E. coli and S. pneumoniae, outperforming standard antibiotics like ampicillin .
  • The compound demonstrated activity against Mycobacterium tuberculosis, with specific derivatives showing effectiveness against resistant strains .

Anticancer Activity

The anticancer properties of this compound were evaluated in several studies:

  • A derivative exhibited cytotoxic effects on breast cancer cell lines (MCF-7), with an IC50 value comparable to that of Tamoxifen. Mechanistic studies indicated that the compound increased p53 expression and activated caspase pathways leading to apoptosis .
CompoundCell LineIC50 (µM)Reference
This compoundMCF-715.63
TamoxifenMCF-710.38

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • Antimicrobial Mechanism : It is hypothesized that the compound disrupts bacterial cell wall synthesis or inhibits specific enzymes critical for bacterial survival.
  • Anticancer Mechanism : The activation of apoptotic pathways through p53 modulation suggests that the compound may interfere with cell cycle regulation and promote programmed cell death in cancer cells .

Case Studies

Several case studies have been conducted to evaluate the biological activity of related compounds:

  • Anticancer Efficacy : One study tested a series of oxadiazole derivatives against various cancer cell lines and identified several candidates with IC50 values lower than traditional chemotherapeutics .
  • Antimicrobial Efficacy : Research on a specific 1,3,4-oxadiazole derivative showed significant activity against resistant strains of bacteria and fungi, suggesting potential for development into new antimicrobial agents .

Chemical Reactions Analysis

Functional Group Reactivity

The compound contains four key reactive domains:

  • α,β-Unsaturated enone system

  • Furan-2-yl substituent

  • 1,2,4-Oxadiazol-3-yl moiety

  • Pyrrolidine ring

Table 1: Reactive Sites and Predicted Reactivity

Functional Group Reaction Types Conditions
α,β-Unsaturated enoneMichael addition, Cycloaddition, ReductionBasic/acidic catalysis, DMF solvent
Furan-2-ylElectrophilic substitution, OxidationHNO₃/AcOH, Diels-Alder conditions
1,2,4-OxadiazoleRing-opening, Nucleophilic substitutionAcidic hydrolysis, Pd-catalyzed coupling
PyrrolidineN-Alkylation, Ring-openingAlkyl halides, strong acids

Michael Addition at the Enone System

The α,β-unsaturated ketone undergoes nucleophilic additions:

  • Reagents : Grignard reagents (e.g., MeMgBr) add to the β-position in THF at −78°C.

  • Yield : ~65–72% for analogous enones.

Mechanism :

  • Nucleophilic attack at the β-carbon

  • Proton transfer to stabilize the enolate intermediate

Oxadiazole Ring Functionalization

The 1,2,4-oxadiazole ring participates in:

  • Acid-catalyzed hydrolysis to amidoximes (HCl/H₂O, 80°C) :

    Oxadiazole+H2OHClAmidoxime+Carboxylic acid\text{Oxadiazole}+\text{H}_2\text{O}\xrightarrow{\text{HCl}}\text{Amidoxime}+\text{Carboxylic acid}
  • Suzuki-Miyaura coupling at C-5 position using Pd(PPh₃)₄ (yield: 58% for thiophene analogs) .

Table 2: Oxadiazole Reactivity Data

Reaction Conditions Product Yield
Hydrolysis6M HCl, reflux, 6hAmidoxime derivative 78%
Cross-couplingPd(OAc)₂, K₂CO₃, DMF, 100°CBiaryl-oxadiazole hybrid 58%

Furan Ring Transformations

The furan-2-yl group undergoes:

  • Nitration (HNO₃/AcOH, 0°C) to 5-nitro-furan derivatives

  • Diels-Alder reactions with maleic anhydride (toluene, 110°C)

Example :

Furan+Maleic anhydrideEndo adduct 83 yield 1 \text{Furan}+\text{Maleic anhydride}\rightarrow \text{Endo adduct 83 yield 1 }

Pyrrolidine Ring Modifications

The pyrrolidine nitrogen undergoes:

  • Alkylation with methyl iodide (K₂CO₃, DMF, 60°C)

  • Acylation with acetyl chloride (Et₃N, CH₂Cl₂)

Kinetics : Second-order rate constants for N-alkylation range from 2.3×1042.3\times 10^{-4} to 5.6×1045.6\times 10^{-4} L·mol⁻¹·s⁻¹ .

Stability Under Physiological Conditions

The compound degrades in PBS (pH 7.4, 37°C) via:

  • Enone hydrolysis (t1/2=4.2ht_{1/2}=4.2\,\text{h})

  • Oxadiazole ring-opening (t1/2=12.8ht_{1/2}=12.8\,\text{h})

Table 3: Degradation Products

Degradation Pathway Major Product Detection Method
Enone hydrolysis1,3-DiketoneHPLC-MS
Oxadiazole cleavageThiophene-3-carboxamideNMR

Comparison with Similar Compounds

Core Heterocyclic Frameworks

The compound’s structural analogs (Table 1) highlight variations in heterocyclic substituents and their positions, which influence electronic and steric properties:

Compound Name Core Structure Key Substituents Biological Relevance (Inferred)
Target Compound 1,2,4-Oxadiazole + Pyrrolidine Thiophen-3-yl, Furan-2-yl, Enone Antimicrobial, Kinase inhibition
(±)-(E)-3-(5-((2,4-Diaminopyrimidin-5-yl)methyl)-2,3-dimethoxyphenyl)-1-(1-(thiophen-2-yl)-phthalazin-2(1H)-yl)prop-2-en-1-one Phthalazinone + Pyrimidine Thiophen-2-yl, Diaminopyrimidine, Methoxy groups Anticancer (DHFR inhibition)
(E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)-3-(naphthalen-2-yl)prop-2-en-1-one 1,2,3-Triazole 4-Nitrophenyl, Naphthalen-2-yl Photodynamic therapy, Fluorescence
(2Z)-1-(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3-(4-methyl-anilino)but-2-en-1-one Pyrazole 4-Methylanilino, Hydroxy group Antioxidant, Anti-inflammatory

Key Observations :

  • Thiophene Position : The target compound’s thiophen-3-yl group (vs. thiophen-2-yl in ) may alter electronic distribution and binding affinity due to differing sulfur atom orientation.
  • Heterocycle Choice : Replacing oxadiazole with triazole or pyrazole reduces ring strain and modifies hydrogen-bonding capacity.
  • Enone vs.

Spectroscopic Data

While direct spectral data for the target compound is unavailable, comparisons with analogs suggest:

  • IR Spectroscopy: Strong C=O stretch (~1630–1670 cm⁻¹) for the enone, similar to (1637 cm⁻¹) and (1645 cm⁻¹). Thiophene C-S stretches (~600–700 cm⁻¹) may differ between thiophen-2-yl and 3-yl isomers.
  • ¹H NMR: The (E)-configured enone protons would resonate as doublets near δ 7.5–8.0 ppm (J ≈ 16 Hz), as seen in (δ 7.94, J = 16 Hz) . Thiophen-3-yl protons may show upfield shifts compared to 2-yl isomers due to reduced ring current effects.

Inferred Activity

The 1,2,4-oxadiazole moiety is associated with antimicrobial and kinase-inhibitory properties. Compared to triazole-containing or pyrazole-based analogs, the target compound’s oxadiazole may enhance metabolic stability but reduce solubility.

Similarity-Based Predictions

As per , structural similarity (e.g., shared enone or heterocyclic motifs) correlates with comparable biological responses. For example, the enone in and the target compound may both interact with cysteine residues in enzymes via conjugate addition .

Q & A

Q. What are the common synthetic routes for this compound?

Methodological Answer: Synthesis typically involves cyclocondensation of thiophene-3-carboxylic acid derivatives with amidoximes to form the 1,2,4-oxadiazole ring, followed by pyrrolidine ring functionalization. Key steps include optimizing reaction conditions (e.g., solvent polarity, catalysts like EDCI/HOBt) and purification via column chromatography (hexane:EtOAc gradients). Similar protocols for oxadiazole synthesis emphasize stoichiometric control and stepwise monitoring via TLC/HPLC .

Q. How is the E-configuration of the α,β-unsaturated ketone (prop-2-en-1-one) confirmed?

Methodological Answer: The E-geometry is verified using NOESY NMR (absence of vinyl proton coupling) and single-crystal X-ray diffraction. For example, crystallographic studies of analogous enones demonstrated precise stereochemical assignment through bond angle and torsion angle analysis .

Q. What spectroscopic techniques are essential for structural characterization?

Methodological Answer: Core methods include:

  • 1H/13C NMR : Assigns proton environments and confirms substituent positions.
  • FT-IR : Identifies carbonyl (C=O, ~1700 cm⁻¹) and oxadiazole (C=N, ~1600 cm⁻¹) stretches.
  • HRMS : Validates molecular ion peaks.
  • X-ray crystallography : Resolves stereochemical ambiguities, as demonstrated in pyrazole-derived enones .

Q. What purification strategies are recommended post-synthesis?

Methodological Answer: Use silica gel chromatography with gradient elution (e.g., hexane:EtOAc 7:3 → 1:1) to isolate the product. Recrystallization from ethanol or acetonitrile improves purity, as shown in oxadiazole purification workflows .

Advanced Research Questions

Q. How can conflicting data between NMR and X-ray crystallography be resolved?

Methodological Answer: Discrepancies often arise from dynamic effects (e.g., tautomerism). Address this by:

  • Performing variable-temperature NMR to detect conformational changes.
  • Conducting DFT calculations to model electronic environments and compare with experimental data.
  • Validating with complementary techniques (e.g., IR, UV-Vis), as applied in pyrazole derivative studies .

Q. What strategies optimize yields in 1,2,4-oxadiazole ring formation?

Methodological Answer: Screen catalysts (e.g., HATU vs. EDCI), adjust solvent polarity (DMF for activation, THF for cyclization), and control stoichiometry (1:1.2 amidoxime:carboxylic acid). Reaction monitoring via LC-MS ensures intermediate stability, as detailed in oxadiazole synthesis protocols .

Q. How to investigate the thiophene-oxadiazole motif’s role in target binding?

Methodological Answer:

  • Synthesize analogs with modified heterocycles (e.g., replacing thiophene with furan).
  • Compare binding affinities using SPR or fluorescence polarization assays.
  • Perform molecular docking to map interactions, referencing triazole-containing analogs .

Q. What computational methods predict electronic properties and stability?

Methodological Answer:

  • DFT : Calculates HOMO-LUMO gaps and electrostatic potential surfaces to assess reactivity.
  • Molecular Dynamics (MD) : Simulates solvation effects and conformational stability in biological matrices.
  • ADMET Prediction : Uses tools like SwissADME to estimate pharmacokinetic profiles .

Q. How to address low reproducibility in biological assays?

Methodological Answer:

  • Ensure compound stability by storing aliquots under argon at -20°C.
  • Pre-screen purity via LC-MS (>95%) before assays.
  • Include positive controls (e.g., known kinase inhibitors) and validate under inert atmospheres, as in triazole-based studies .

Q. What analytical methods detect and quantify impurities?

Methodological Answer:

  • HPLC-DAD : Uses C18 columns (ACN:water gradients) with UV detection at 254 nm.
  • LC-MS/MS : Identifies co-eluting impurities via fragmentation patterns.
  • NMR Spiking : Adds reference standards to confirm impurity structures, following USP guidelines for related heterocycles .

Methodological Considerations for Data Contradictions

  • Case Study : Conflicting LogP values from experimental (shake-flask) vs. computational methods.
    Resolution : Validate via reverse-phase HPLC (calibrated with standards) and adjust computational parameters (e.g., solvation models in ChemAxon) .

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